CID 129317686
Overview
Description
This compound has been studied for its unique chemical structure and biological activity, making it a subject of interest in medical, environmental, and industrial research.
Mechanism of Action
Mode of Action
. Generally, the mode of action refers to how a compound interacts with its target and the resulting changes that occur. This can involve binding to a specific site on the target, inhibiting its function, or enhancing its activity.
Biochemical Pathways
. Biochemical pathways refer to a series of chemical reactions occurring within a cell. In these pathways, the transformation of a molecule through several stages leads to a certain product, and enzymes, which are proteins, catalyze these reactions.
Pharmacokinetics
. Understanding the pharmacokinetics of a compound is crucial as it influences the dosage, route of administration, duration of action, and possible interactions with other substances.
Result of Action
. These effects could include changes in cellular processes, alterations in gene expression, or the triggering of specific signaling pathways.
Action Environment
. Environmental factors can significantly impact the effectiveness of a compound. These factors can include pH levels, temperature, presence of other molecules, and the specific characteristics of the biological environment where the compound is active.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 129317686 involves a series of chemical reactions that require precise conditions. The detailed synthetic route and reaction conditions are typically proprietary information held by the producing company. general methods involve the use of specific reagents and catalysts to achieve the desired chemical structure.
Industrial Production Methods
Industrial production of this compound is carried out in specialized facilities equipped to handle complex chemical reactions. The process involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
CID 129317686 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
CID 129317686 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and product formation.
Biology: Investigated for its effects on cell function and signal transduction pathways.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and industrial processes.
Comparison with Similar Compounds
Properties
InChI |
InChI=1S/2C32H37NO2P.Fe/c2*1-21-17-26(18-22(2)31(21)34-7)36(27-19-23(3)32(35-8)24(4)20-27)29-16-12-15-28(29)30(33(5)6)25-13-10-9-11-14-25;/h2*9-20,30H,1-8H3; | |
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Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEJIDMKBSDYNOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)P([C]2[CH][CH][CH][C]2C(C3=CC=CC=C3)N(C)C)C4=CC(=C(C(=C4)C)OC)C.CC1=CC(=CC(=C1OC)C)P([C]2[CH][CH][CH][C]2C(C3=CC=CC=C3)N(C)C)C4=CC(=C(C(=C4)C)OC)C.[Fe] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H74FeN2O4P2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1053.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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